![molecular formula C12H12N2O3S2 B5560479 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)

4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide often involves strategies that incorporate cyclic sulfinic acid derivatives, such as sultines and cyclic sulfinamides, due to their relevance in producing sulfur-containing compounds like sulfoxides, sulfones, and sulfinates. Recent advancements have improved the accessibility of these derivatives, which are crucial for synthesizing a wide range of sulfur-containing compounds, highlighting the diversity and applicability of synthetic methods in this domain (Zhang et al., 2023).

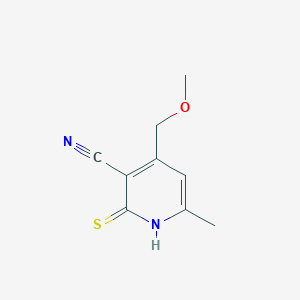

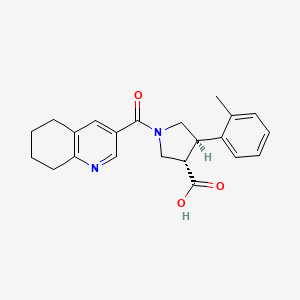

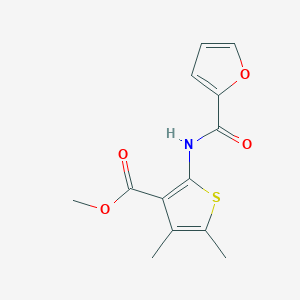

Molecular Structure Analysis

Understanding the molecular structure of 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide requires detailed knowledge of its core components. Thiophene derivatives, known for their aromatic five-membered ring structure with sulfur as a heteroatom, play a significant role in medicinal chemistry due to their bioactivities. The structural analysis and characterization of these derivatives provide insights into their potential applications and interactions (Xuan, 2020).

Chemical Reactions and Properties

The chemical behavior of sulfonamides and thiophene derivatives is influenced by their functional groups, which participate in various reactions. Sulfonamides, for instance, have been explored for their diverse biological activities, including antibacterial and antitumoral effects. The reactivity of these compounds towards different chemical agents highlights their versatility and potential for application in drug development and other areas of chemistry (Azevedo-Barbosa et al., 2020).

科学的研究の応用

Anticancer Activity

Research has demonstrated the synthesis and anticancer evaluation of compounds related to 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, with specific focus on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. These compounds displayed potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7, with minimal toxicity in normal human kidney HEK293 cells. The mechanism of action was found to involve apoptosis induction and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Polymer Chemistry

A study on aromatic poly(sulfone sulfide amide imide)s revealed the preparation of a new diamine monomer containing flexible sulfone, sulfide, and amide units. This monomer was used to synthesize polymers with remarkable thermal stability and solubility, suggesting applications in high-performance materials (Mehdipour‐Ataei & Hatami, 2007).

Enzyme Inhibition

Another study focused on the synthesis of novel acridine and bis acridine sulfonamides, which showed effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings suggest potential applications in treating conditions where carbonic anhydrase activity modulation is beneficial (Ulus et al., 2013).

Material Science

Research into the corrosion inhibition properties of a novel thiophene Schiff base for mild steel in acidic conditions demonstrated high efficiency, with potential applications in protecting industrial metal components (Tezcan et al., 2018).

特性

IUPAC Name |

4-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-8-2-4-9(5-3-8)14-19(16,17)10-6-11(12(13)15)18-7-10/h2-7,14H,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZITMVHZSSSCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)